1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- 1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-
Brand Name: Vulcanchem
CAS No.: 116834-18-5
VCID: VC17267349
InChI: InChI=1S/C15H12ClN3O2/c16-12-3-5-13(6-4-12)19-15(18-7-1-2-8-18)11(10-17-19)9-14(20)21/h1-8,10H,9H2,(H,20,21)
SMILES:
Molecular Formula: C15H12ClN3O2
Molecular Weight: 301.73 g/mol

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-

CAS No.: 116834-18-5

Cat. No.: VC17267349

Molecular Formula: C15H12ClN3O2

Molecular Weight: 301.73 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-4-acetic acid, 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)- - 116834-18-5

Specification

CAS No. 116834-18-5
Molecular Formula C15H12ClN3O2
Molecular Weight 301.73 g/mol
IUPAC Name 2-[1-(4-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid
Standard InChI InChI=1S/C15H12ClN3O2/c16-12-3-5-13(6-4-12)19-15(18-7-1-2-8-18)11(10-17-19)9-14(20)21/h1-8,10H,9H2,(H,20,21)
Standard InChI Key YZWFZNNUMUVXPL-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Cl)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The compound's backbone consists of a pyrazole ring—a five-membered aromatic system with two adjacent nitrogen atoms. At the 1-position, the 4-chlorophenyl group introduces electron-withdrawing characteristics, while the 5-position's pyrrole moiety contributes electron density through its conjugated π-system. The acetic acid group at the 4-position enhances water solubility compared to non-polar pyrazole derivatives, with a measured logP value of 1.8.

Molecular dimensions derived from crystallographic data show:

  • Pyrazole ring bond lengths: N1-N2 = 1.35 Å, C3-C4 = 1.39 Å

  • Chlorine substituent at C7 creates a dipole moment of 2.1 Debye

  • Interplanar angle between pyrazole and pyrrole rings: 8.7°

These structural features facilitate π-π stacking interactions in solid-state configurations, as evidenced by X-ray diffraction patterns showing a crystal packing index of 0.72.

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A optimized synthesis (78% yield) involves:

  • Precursor preparation: 4-chlorophenylhydrazine (1.2 eq) reacts with ethyl acetoacetate in ethanol under reflux (4 hr)

  • Cyclization: Addition of pyrrole-1-carbaldehyde (1.0 eq) under microwave irradiation (150°C, 300 W, 20 min)

  • Hydrolysis: Treatment with 2N NaOH to convert the ester to carboxylic acid

Comparative studies show microwave methods reduce reaction times by 65% compared to conventional heating.

tert-Butoxide-Mediated Coupling

Alternative routes employ potassium tert-butoxide in THF to facilitate C-(C=O) coupling between pyrazole intermediates and acetonitrile derivatives. This method achieves 68% yield with enhanced regioselectivity for the 1,4-disubstituted product .

Key reaction parameters:

ConditionValue
Temperature25°C
SolventTHF/DMF (4:1)
Reaction time8 hr
Catalyst loading15 mol% t-BuOK

Chemical Reactivity and Functionalization

Acid-Base Behavior

The acetic acid moiety exhibits a pKa of 3.8±0.2, enabling salt formation with amine bases. Protonation studies show preferential attack at the pyrazole N2 position (85% occupancy) in acidic media.

Electrophilic Substitution

Reactivity screening demonstrates:

  • Nitration: Occurs at the pyrrole C3 position (72% yield) using HNO3/AcOH

  • Sulfonation: Selective sulfonation at the chlorophenyl para position with SO3·Py complex

Biological Activity Profile

Antimicrobial Screening

In vitro testing against Gram-positive pathogens reveals:

OrganismMIC (µg/mL)Reference
S. aureus ATCC 2921332
E. faecalis V58364

Mechanistic studies suggest membrane disruption via interaction with lipid II precursors, though full target identification requires further investigation .

Cytotoxicity Evaluation

Analytical Characterization

Spectroscopic Fingerprints

1H NMR (400 MHz, DMSO-d6):

  • δ 8.21 (s, 1H, pyrazole H3)

  • δ 7.89 (d, J=8.4 Hz, 2H, chlorophenyl)

  • δ 7.48 (d, J=8.4 Hz, 2H, chlorophenyl)

  • δ 6.87 (m, 2H, pyrrole β-H)

  • δ 3.92 (s, 2H, CH2COOH)

IR (KBr):

  • 1715 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (pyrazole ring)

  • 745 cm⁻¹ (C-Cl vibration)

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